molecular formula C4H12ClNO3 B072272 Tris HCl CAS No. 1185-53-1

Tris HCl

Cat. No. B072272
CAS RN: 1185-53-1
M. Wt: 157.59 g/mol
InChI Key: QKNYBSVHEMOAJP-UHFFFAOYSA-N
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Description

Tris HCl, or Tris(hydroxymethyl)aminomethane hydrochloride, is a widely used biological buffer in molecular biology, biochemistry, and related areas. It is chosen for its compatibility with biological systems and minimal interference with chemical reactions. Due to its buffering range of pH 7.0–9.0, it is ideal for many biological processes.

Synthesis Analysis

The synthesis of Tris HCl typically involves the reaction of nitromethane with formaldehyde in the presence of ammonium chloride, followed by hydrochlorination. The process is well-established in organic chemistry and allows for large-scale production of Tris HCl for various applications.

Molecular Structure Analysis

Tris HCl has a unique structure where a central nitrogen atom is bonded to three hydroxymethyl groups, making it a tertiary amine. This structure is responsible for its buffering capacity and biological compatibility. The chloride ion from hydrochloric acid serves to balance the charge, making it a hydrochloride salt which enhances its solubility in water.

Chemical Reactions and Properties

Tris HCl undergoes various chemical reactions, particularly with aldehydes and ketones, due to its amine group. It also forms complexes with metals, which can be exploited in biochemical assays. Its properties as a buffer are defined by its pKa, which is around 8.1 at room temperature, making it suitable for maintaining physiological pH.

Physical Properties Analysis

Tris HCl is a white, crystalline powder at room temperature. It is highly soluble in water, which is crucial for its use in aqueous biological systems. The physical state and solubility play a significant role in its utility as a laboratory reagent.

Chemical Properties Analysis

Chemically, Tris HCl is stable under standard conditions. However, it can absorb carbon dioxide from the air, which may affect its pH and buffering capacity. This property necessitates careful storage and handling to maintain its effectiveness as a buffer solution.

For further details on the studies and findings related to Tris HCl, refer to the following sources:

Scientific Research Applications

  • Inhibition of Radioligand Binding : Tris HCl, commonly used in studies of radioligand binding to σ receptors, can inhibit (+)-[3H]SKF-10,047 binding to these receptors. Concentrations as high as 50 or 100 mM are often used, but they substantially inhibit the binding, with an IC50 of 15.4±1.2 mM (McCann & Su, 1992).

  • THz Dielectric Spectroscopy : Tris HCl buffer solution is widely used in biochemistry and molecular biology to maintain stable pH for biomolecules. High-precision THz dielectric spectroscopy of Tris HCl buffer revealed that the fast relaxation time of water molecules in this buffer is ~20% longer than in pure water, indicating different reorientation dynamics (Lee et al., 2016).

  • Impact on Borosilicate Glass Dissolution : Tris HCl plays a role in the alteration kinetics of borosilicate glasses. It enhances the dissolution of borosilicate glass by increasing the B, Na, and Si release rates, attributed to Tris-boron complexation (Tournie et al., 2013).

  • Effect on DNA Adsorption by Soil Constituents : Tris HCl buffer can significantly affect the adsorption of DNA by various soil particles, including gibbsite, goethite, and montmorillonite. It's important in studies involving the adsorption of extracellular DNA molecules by soil particles (Saeki, Kunito, & Sakai, 2011).

  • Structure of Poly(dopamine) : Tris HCl is used as a basic polymerization initiator for synthesizing poly(dopamine), a synthetic eumelanin. The polymerization under aerobic, aqueous conditions using Tris HCl leads to a supramolecular aggregate of monomers (Dreyer et al., 2012).

  • Degradation Behavior of Magnesium : In the study of the degradation behavior of pure magnesium, Tris HCl in simulated body fluid was found to affect magnesium's early degradation behavior, accelerating degradation rates and making magnesium more sensitive to pitting corrosion (Xin & Chu, 2010).

  • Inoculation of Tomato Protoplasts with Tobacco Mosaic Virus : Tris HCl buffer used for inoculating tomato protoplasts with tobacco mosaic virus resulted in a greater infection rate compared to when phosphate buffer was used (Motoyoshi & Oshima, 1976).

  • Stability in Synthetic Seawater : Tris buffer prepared in synthetic seawater was found to be stable when sealed in a borosilicate glass bottle, indicating its reliability for oceanographic pH measurements (Nemzer & Dickson, 2005).

  • Solution Calorimetry : Tris HCl is used as a calibration test substance in solution calorimetry, a technique for the physical characterization of pharmaceutical materials. Its enthalpies of solution are important for validating instrumentation in these studies (Yff et al., 2004).

  • Sperm Preservation : Tris HCl buffer was used in the preservation of rat sperm for biomedical research. It was effective in preserving sperm with maintained fertilizing ability, offering a simple method without the need for cryoprotection (Kaneko, Kimura, & Nakagata, 2007).

Safety And Hazards

Tris HCl is considered an irritant according to the GHS labelling . It is recommended to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.ClH/c5-4(1-6,2-7)3-8;/h6-8H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNYBSVHEMOAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044373
Record name Tromethamine hydrochloride
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Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, hydrochloride (1:1)
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Record name Tromethamine hydrochloride
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Product Name

2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride

CAS RN

1185-53-1
Record name Tris(hydroxymethyl)aminomethane hydrochloride
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Record name Tromethamine hydrochloride
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Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tromethamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride
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Record name TROMETHAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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